Cas no 1504157-59-8 (5-Bromo-2-methylbenzene-1-carbothioamide)

5-Bromo-2-methylbenzene-1-carbothioamide structure
1504157-59-8 structure
商品名:5-Bromo-2-methylbenzene-1-carbothioamide
CAS番号:1504157-59-8
MF:C8H8BrNS
メガワット:230.124819755554
CID:5745619
PubChem ID:82647923

5-Bromo-2-methylbenzene-1-carbothioamide 化学的及び物理的性質

名前と識別子

    • 1504157-59-8
    • EN300-1599643
    • 5-BROMO-2-METHYLBENZENE-1-CARBOTHIOAMIDE
    • Benzenecarbothioamide, 5-bromo-2-methyl-
    • 5-Bromo-2-methylbenzene-1-carbothioamide
    • インチ: 1S/C8H8BrNS/c1-5-2-3-6(9)4-7(5)8(10)11/h2-4H,1H3,(H2,10,11)
    • InChIKey: KQCQDFMBZOTCNT-UHFFFAOYSA-N
    • ほほえんだ: BrC1C=CC(C)=C(C(N)=S)C=1

計算された属性

  • せいみつぶんしりょう: 228.95608g/mol
  • どういたいしつりょう: 228.95608g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 1
  • 重原子数: 11
  • 回転可能化学結合数: 1
  • 複雑さ: 160
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 58.1Ų
  • 疎水性パラメータ計算基準値(XlogP): 2.5

じっけんとくせい

  • 密度みつど: 1.550±0.06 g/cm3(Predicted)
  • ふってん: 327.7±52.0 °C(Predicted)
  • 酸性度係数(pKa): 12.46±0.29(Predicted)

5-Bromo-2-methylbenzene-1-carbothioamide 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1599643-0.1g
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
0.1g
$867.0 2023-06-04
Enamine
EN300-1599643-0.5g
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
0.5g
$946.0 2023-06-04
Enamine
EN300-1599643-1000mg
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
1000mg
$557.0 2023-09-23
Enamine
EN300-1599643-5000mg
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
5000mg
$1614.0 2023-09-23
Enamine
EN300-1599643-10.0g
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
10g
$4236.0 2023-06-04
Enamine
EN300-1599643-0.25g
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
0.25g
$906.0 2023-06-04
Enamine
EN300-1599643-5.0g
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
5g
$2858.0 2023-06-04
Enamine
EN300-1599643-1.0g
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
1g
$986.0 2023-06-04
Enamine
EN300-1599643-250mg
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
250mg
$513.0 2023-09-23
Enamine
EN300-1599643-2.5g
5-bromo-2-methylbenzene-1-carbothioamide
1504157-59-8
2.5g
$1931.0 2023-06-04

5-Bromo-2-methylbenzene-1-carbothioamide 関連文献

5-Bromo-2-methylbenzene-1-carbothioamideに関する追加情報

5-Bromo-2-methylbenzene-1-carbothioamide: A Comprehensive Overview

The compound 5-Bromo-2-methylbenzene-1-carbothioamide (CAS No. 1504157-59-8) is a significant molecule in the field of organic chemistry, particularly within the realm of heterocyclic compounds. This compound has garnered attention due to its unique structural properties and potential applications in various chemical and pharmaceutical industries. The molecule consists of a benzene ring substituted with a bromine atom at the 5-position, a methyl group at the 2-position, and a carbothioamide group at the 1-position. This combination of substituents imparts distinctive electronic and steric properties to the molecule, making it a valuable subject for both theoretical and experimental studies.

Recent advancements in synthetic methodologies have enabled the efficient synthesis of 5-Bromo-2-methylbenzene-1-carbothioamide. Researchers have employed various strategies, including nucleophilic aromatic substitution and coupling reactions, to construct this compound. The choice of synthetic pathway depends on the availability of starting materials and the desired purity of the final product. For instance, one study utilized a two-step process involving bromination followed by nucleophilic substitution, yielding high-purity 5-Bromo-2-methylbenzene-1-carbothioamide suitable for subsequent applications.

The structural uniqueness of 5-Bromo-2-methylbenzene-1-carbothioamide has led to its exploration in diverse fields. In medicinal chemistry, this compound has been investigated for its potential as a lead molecule in drug discovery. Its ability to interact with biological targets through non-covalent interactions makes it a promising candidate for modulating enzyme activity or receptor function. Recent studies have highlighted its potential as an inhibitor of certain kinases, which are key players in various disease pathways such as cancer and inflammation.

In addition to its medicinal applications, 5-Bromo-2-methylbenzene-1-carbothioamide has found utility in materials science. The compound's electronic properties make it a suitable candidate for use in organic electronics, particularly in the development of semiconducting materials. Researchers have explored its ability to form self-assembled monolayers (SAMs) on various substrates, which could enhance the performance of electronic devices such as sensors and transistors.

The environmental impact of 5-Bromo-2-methylbenzene-1-carbothioamide is another area of growing interest. As industries increasingly prioritize sustainability, understanding the degradation pathways and ecological effects of this compound is crucial. Recent studies have examined its biodegradation under aerobic and anaerobic conditions, revealing that it undergoes microbial transformation into less toxic byproducts. These findings underscore the importance of responsible handling and disposal practices to minimize environmental risks associated with this compound.

From a computational perspective, 5-Bromo-2-methylbenzene-1-carbothioamide has been subjected to extensive quantum mechanical modeling to predict its reactivity and stability. These studies have provided insights into the molecule's electronic structure, highlighting the role of substituents in modulating its chemical behavior. For example, density functional theory (DFT) calculations have revealed that the bromine atom at position 5 significantly influences the electron distribution across the benzene ring, enhancing reactivity at specific positions.

In conclusion, 5-Bromo-2-methylbenzene-1-carbothioamide (CAS No. 1504157-59-8) stands as a versatile compound with multifaceted applications across chemistry and related disciplines. Its unique structure, coupled with recent advancements in synthesis and application development, positions it as a valuable tool for researchers and industry professionals alike. As ongoing studies continue to uncover new aspects of this compound's properties and potential uses, its significance in both academic and industrial settings is expected to grow further.

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